4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid
Description
Properties
IUPAC Name |
4-[4-[(2,4-dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c1-27-15-7-8-16(17(10-15)28-2)21-19(24)13-9-18(23)22(11-13)14-5-3-12(4-6-14)20(25)26/h3-8,10,13H,9,11H2,1-2H3,(H,21,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAXTUQUAVPSDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lactamization of γ-Aminobutyric Acid Derivatives
A widely cited approach involves cyclocondensation of 4-aminobenzoic acid with γ-keto acids. For instance, reaction with levulinic acid (4-oxopentanoic acid) under acidic conditions yields 4-(2-oxopyrrolidin-1-yl)benzoic acid via intramolecular lactamization. Optimization studies indicate that catalytic p-toluenesulfonic acid (PTSA) in toluene at reflux (110°C, 12 h) achieves cyclization yields exceeding 85%.
Mechanistic Insight :
The amine nucleophile attacks the γ-keto carbonyl, followed by dehydration to form the pyrrolidinone ring. Steric hindrance at the benzoic acid’s para position ensures regioselective cyclization.
Alternative Route: Ullmann Coupling
For substrates requiring pre-functionalized pyrrolidinones, Ullmann coupling of 4-iodobenzoic acid with 4-aminopyrrolidin-2-one in the presence of copper(I) iodide and L-proline ligand affords the core structure. This method, while efficient, necessitates stringent oxygen-free conditions and yields ~70%.
Introduction of the 2,4-Dimethoxyphenylcarbamoyl Group
Carbamoylation via Isocyanate Coupling
The 4-position of the pyrrolidinone ring is functionalized by reacting 4-(2-oxopyrrolidin-1-yl)benzoic acid with 2,4-dimethoxyphenyl isocyanate. Activation of the pyrrolidinone’s 4-carboxylic acid (if present) using thionyl chloride (SOCl₂) generates the acid chloride, which reacts with 2,4-dimethoxyaniline in dichloromethane (DCM) at 0–5°C.
Reaction Conditions :
Direct Aminolysis of Activated Esters
Methyl 4-(4-chlorocarbonyl-2-oxopyrrolidin-1-yl)benzoate, prepared via esterification and chlorination, undergoes aminolysis with 2,4-dimethoxyaniline. This one-pot procedure avoids isolation of intermediates, achieving 75% yield.
Optimization Challenges and Solutions
Regioselectivity in Pyrrolidinone Functionalization
Competing reactions at the pyrrolidinone’s 3- and 4-positions are mitigated by steric directing groups. Introduction of a transient tert-butyloxycarbonyl (Boc) group at the 3-position prior to carbamoylation ensures exclusive 4-substitution, followed by acidic deprotection (TFA/DCM).
Solvent and Temperature Effects
Polar aprotic solvents (DMF, NMP) enhance carbamoylation rates but risk epimerization. Substituting DMF with tetrahydrofuran (THF) at −20°C minimizes racemization while maintaining reactivity.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms ≥98% purity, with tₐ = 6.7 min.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Lactamization | 85 | 97 | Fewer steps, scalable |
| Ullmann Coupling | 70 | 95 | Tolerates electron-deficient aryl |
| Direct Aminolysis | 75 | 98 | One-pot, minimal purification |
Applications and Derivatives
The target compound’s structural analogs exhibit bioactivity as kinase inhibitors and antitumor agents. For example, substituting the 2,4-dimethoxyphenyl group with heteroaryl carbamoyls enhances PARP-1 inhibition (IC₅₀ = 12 nM).
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound shares structural similarities with several benzoic acid derivatives and pyrrolidinone-containing molecules. Key comparisons are summarized below:
Key Findings from Comparative Analysis
Bioactivity and Substituent Influence: The sulfonamido group in compound 7a () confers antiviral activity against Coxsackievirus B3, with IC50 values in the low µM range. The target compound’s carbamoyl-2,4-dimethoxyphenyl group may similarly enhance capsid binding due to methoxy-mediated hydrophobic interactions . Thiazole-pyrrolidinone hybrids () demonstrate the importance of heterocyclic appendages for solubility and target engagement. The target compound lacks a thiazole ring but retains the pyrrolidinone-lactam, which may stabilize binding conformations .
Carboxylic Acid Criticality: highlights that esterification or amidation of the benzoic acid carboxyl group reduces antiviral activity.
However, its dimethoxyphenyl group may increase lipophilicity compared to simpler analogs like the thiazole-acetamide () .
Structural Flexibility vs. Rigidity :
- The 2-oxopyrrolidin core in the target compound offers moderate rigidity, contrasting with the more flexible pyrrolidine-2,5-dione in compound 7a (). This difference may affect binding kinetics to enzymes or viral capsids .
Biological Activity
The compound 4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C_{19}H_{22}N_{2}O_{4}
- Molecular Weight : 342.39 g/mol
This compound features a pyrrolidine ring and a benzoic acid moiety, which are known to influence its biological activity.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antibacterial Activity : Research indicates that derivatives of similar structures exhibit moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases .
- Antitumor Activity : Compounds with similar structural motifs have demonstrated anticancer effects in various in vitro assays .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions may include:
- Binding to enzyme active sites, thereby inhibiting their function.
- Modulating receptor activity linked to neurotransmission and other physiological processes.
Antibacterial Activity
In a study assessing the antibacterial efficacy of related compounds, several derivatives were tested against common bacterial strains. The findings indicated that compounds with similar structural features had varying degrees of effectiveness. For instance:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Salmonella typhi | 16 |
| Compound B | Bacillus subtilis | 18 |
| Compound C | Escherichia coli | 12 |
These results suggest that modifications in the chemical structure can enhance or reduce antibacterial potency .
Enzyme Inhibition Studies
The enzyme inhibition potential was evaluated through in vitro assays measuring AChE activity. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard inhibitors:
| Compound | IC50 Value (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| Compound D | 5.0 ± 0.2 | 21.25 ± 0.15 |
| Compound E | 3.5 ± 0.1 | 21.25 ± 0.15 |
| Compound F | 10.0 ± 0.5 | 21.25 ± 0.15 |
This demonstrates the potential of these compounds as therapeutic agents for conditions influenced by cholinergic dysfunction .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid, and how do reaction conditions impact yield?
- Methodology : A multi-step approach is recommended:
- Step 1 : Coupling of 2,4-dimethoxyphenylamine with a pyrrolidinone precursor via carbamoyl linkage using HBTU or EDCI as coupling agents in DMF at 0–25°C .
- Step 2 : Introduction of the benzoic acid moiety through nucleophilic substitution or amide bond formation under anhydrous conditions.
- Step 3 : Purification via preparative HPLC or column chromatography (silica gel, CH₂Cl₂/MeOH gradient). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for amine:activated ester) and inert atmospheres to prevent hydrolysis .
Q. Which spectroscopic and computational techniques are critical for structural validation of this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm carbamoyl proton resonance (δ 8.1–8.3 ppm) and pyrrolidinone carbonyl (δ 170–175 ppm). 2D NMR (COSY, HSQC) resolves overlapping aromatic signals .
- IR : Stretch frequencies for amide C=O (~1650 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .
- DFT Calculations : Geometry optimization (B3LYP/6-31G*) validates electronic structure and HOMO/LUMO profiles, aiding in reactivity predictions .
Advanced Research Questions
Q. How can researchers evaluate the compound’s biological activity, particularly its enzyme inhibition potential?
- Assay Design :
- Target Selection : Prioritize enzymes with accessible active sites (e.g., serine proteases, kinases) due to the carbamoyl group’s electrophilic nature .
- In Vitro Testing : Use fluorescence-based assays (e.g., trypsin inhibition with Z-GPR-AMC substrate) to measure IC₅₀. Include controls for non-specific binding (e.g., bovine serum albumin) .
- SAR Analysis : Modify the 2,4-dimethoxy substituents to assess steric/electronic effects on potency .
Q. How should conflicting data on the compound’s solubility and stability across studies be addressed?
- Contradiction Resolution :
- Solubility : Test in buffered solutions (pH 2–10) with DMSO co-solvent (<1% v/v). Conflicting reports may arise from aggregation; use dynamic light scattering (DLS) to confirm colloidal stability .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Acidic conditions may hydrolyze the carbamoyl bond, requiring pH-adjusted formulations .
Q. What strategies enable the integration of this compound into metal-organic frameworks (MOFs) for catalytic applications?
- Coordination Chemistry :
- Ligand Design : The benzoic acid group acts as a carboxylate linker for metal nodes (e.g., Zn²⁺, Cu²⁺). Pre-functionalize via ester protection to avoid premature coordination during synthesis .
- MOF Synthesis : Solvothermal methods (DMF, 120°C) promote framework assembly. BET surface area analysis and PXRD validate porosity and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
